molecular formula C14H14N4O3 B123054 7-(Diethylamino)coumarin-3-carbonyl azide CAS No. 157673-16-0

7-(Diethylamino)coumarin-3-carbonyl azide

Cat. No.: B123054
CAS No.: 157673-16-0
M. Wt: 286.29 g/mol
InChI Key: FJIQMYGHCNXCHE-UHFFFAOYSA-N
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Description

7-(Diethylamino)coumarin-3-carbonyl azide is a synthetic compound known for its fluorescent properties. It is a derivatized form of coumarin, which is a naturally occurring compound found in many plants. This compound is primarily used as a fluorescent probe for the quantification of cellular metabolites and labeling of proteins and other carbonyl-containing molecules .

Mechanism of Action

Target of Action

The primary targets of 7-(Diethylamino)coumarin-3-carbonyl azide are proteins and other carbonyl-containing molecules . This compound is particularly suitable for labeling these targets .

Mode of Action

This compound acts as an aldehyde and ketone reactive probe . It interacts with its targets by binding to aldehydes and ketones present in proteins and other carbonyl-containing molecules . This interaction results in the labeling of these molecules, which can then be detected and quantified .

Biochemical Pathways

The compound is involved in the biochemical pathway of ceramide metabolism . Ceramides can be derivatized using this compound, allowing for the sensitive optical quantification of individual cellular ceramides . This process involves gradient HPLC separation .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The result of the action of this compound is the labeling of proteins and other carbonyl-containing molecules . This allows for the sensitive optical quantification of these molecules, particularly individual cellular ceramides . This can be useful in various research and diagnostic applications.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is shipped at 4°C and is recommended to be stored at -20°C long term . It should also be stored in the dark and under desiccating conditions . These conditions can influence the compound’s action, efficacy, and stability. Furthermore, the compound should be allowed to equilibrate to room temperature for at least 1 hour before use .

Preparation Methods

The synthesis of 7-(Diethylamino)coumarin-3-carbonyl azide typically involves the reaction of 7-(Diethylamino)coumarin-3-carboxylic acid with a suitable azide source under specific conditions. One common method involves the use of sodium azide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the azide group . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-(Diethylamino)coumarin-3-carbonyl azide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, dicyclohexylcarbodiimide, and various reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

7-(Diethylamino)coumarin-3-carbonyl azide is unique due to its combination of a coumarin moiety and an azide group, which imparts both fluorescent properties and reactivity towards carbonyl-containing molecules. Similar compounds include:

These similar compounds highlight the unique combination of properties found in this compound, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

7-(diethylamino)-2-oxochromene-3-carbonyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-3-18(4-2)10-6-5-9-7-11(13(19)16-17-15)14(20)21-12(9)8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIQMYGHCNXCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402002
Record name 7-(Diethylamino)coumarin-3-carbonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157673-16-0
Record name 7-(Diethylamino)coumarin-3-carbonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Diethylamino)coumarin-3-carbonyl azide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 7-(diethylamino)coumarin-3-carbonyl azide used for analyzing ceramides?

A1: Ceramides, being lipids, lack strong chromophores that would allow for easy detection using conventional spectroscopic methods like UV-Vis. this compound acts as a derivatizing agent. This means it reacts with ceramides, attaching its coumarin structure to the ceramide molecule []. Coumarin derivatives are known for their strong fluorescence, making the derivatized ceramides detectable at very low concentrations using fluorescence detection in HPLC []. This enables highly sensitive quantification of different ceramide species.

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